8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
The compound contains a tetramethyl-1,3,2-dioxaborolane group . This group is often used in organic synthesis, particularly in borylation reactions . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in organic synthesis .
Physical And Chemical Properties Analysis
The tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure The synthesis and structural analysis of compounds involving 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and its derivatives have been a focal point of research. Huang et al. (2021) elaborated on the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound through a three-step substitution reaction. The crystal structures were determined by X-ray diffraction and were supported by DFT calculations, revealing insights into the conformational stability and physicochemical properties of these compounds (Huang et al., 2021).
DFT Studies and Molecular Analysis In a similar vein, Wu et al. (2021) synthesized and characterized compounds with the 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine structure. Through crystallography and DFT calculations, they analyzed the molecular structures, electrostatic potential, and frontier molecular orbitals, providing valuable data on the molecular behavior and potential applications (Wu et al., 2021).
Applications in Polymer Chemistry
Polymer Synthesis The incorporation of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in polymer chains has been investigated. Welterlich et al. (2012) reported the synthesis of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, where these boronic ester compounds played a crucial role. The resulting polymers exhibited distinct colors and were soluble in common organic solvents, indicating their potential in various industrial applications (Welterlich, Charov, & Tieke, 2012).
Suzuki Coupling and Polymer Conjugation Zhu et al. (2007) focused on the preparation of conjugated polymers through Suzuki polycondensation reactions. They synthesized a series of conjugated polymers incorporating dialkylated pyrrolo[3,4-c]pyrrole units and various other units, where the boronic ester compounds were instrumental in the synthesis. These polymers showcased brilliant red colors and potential for various applications (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Chemical Reactivity and Stability
Reactivity and Stability Analysis Sopková-de Oliveira Santos et al. (2003) presented a structural comparison of pyridin-2-ylboron derivatives, including the target compound. The study elucidated the orientation of the dioxaborolane ring concerning the pyridine ring and analyzed bond angles, providing insights into the compound's reactivity and stability. Ab initio calculations based on the crystal structures further correlated the molecular structures with observed chemical reactivity (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Safety And Hazards
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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